3-(Ethyl(4-formylphenyl)amino)propanenitrile
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Visible Spectroscopy
The compound exhibits absorption maxima at:
- λ = 270 nm : π→π* transition in the aromatic system.
- λ = 340 nm : n→π* transition of the formyl group.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : The formyl oxygen (-0.45 e) and nitrile nitrogen (-0.32 e) serve as electrophilic sites.
- Dipole moment : 5.1 Debye, driven by the polar nitrile and formyl groups.
Charge distribution :
| Atom | Charge (e) |
|---|---|
| Formyl O | -0.45 |
| Nitrile N | -0.32 |
| Aromatic C (para) | +0.18 |
The ethyl group’s inductive electron-donating effect slightly elevates electron density at the aromatic ring’s meta position, influencing regioselectivity in further reactions.
Properties
IUPAC Name |
3-(N-ethyl-4-formylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTAWMQTFNSGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388715 | |
| Record name | 3-[Ethyl(4-formylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27914-15-4 | |
| Record name | 3-[Ethyl(4-formylphenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Method
The principal synthetic route for 3-(Ethyl(4-formylphenyl)amino)propanenitrile involves the nucleophilic substitution reaction between 4-formylbenzonitrile and ethylamine. This reaction is typically conducted under controlled conditions to optimize yield and purity.
- Reactants: 4-formylbenzonitrile and ethylamine
- Catalyst: Trichlorophosphate (POCl3) is commonly used to facilitate the reaction
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are employed to dissolve reactants and enhance reaction kinetics
- Temperature: Reaction temperature is carefully controlled, often involving gradual warming to reflux temperatures (approximately 88–93 °C) under inert atmosphere (nitrogen protection)
- Reaction time: Typically 11–13 hours to ensure completion
The reaction mechanism involves the formation of an intermediate where the amino group of ethylamine attacks the electrophilic carbon of the aldehyde group on 4-formylbenzonitrile, followed by stabilization to yield the target compound.
Industrial Scale Production
Industrial synthesis follows the same fundamental chemistry but utilizes:
- Large reactors and continuous flow systems to maintain consistent reaction conditions and improve throughput
- Automated control of temperature, pressure, and reagent feed rates to minimize impurities and maximize yield
- Post-reaction processing including neutralization with sodium hydroxide (NaOH), extraction, washing, drying, and purification by silica gel column chromatography
This scale-up ensures reproducibility and quality control necessary for commercial and research applications.
Detailed Reaction Conditions and Purification
| Parameter | Typical Conditions |
|---|---|
| Reactants ratio | 1:1 to 1.3 (4-formylbenzonitrile : ethylamine) |
| Catalyst amount | Equimolar or slight excess of POCl3 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | -5 °C to 0 °C (POCl3 addition), then reflux at 88–93 °C |
| Reaction time | 11–13 hours |
| Atmosphere | Nitrogen (N2) protection |
| Work-up | Neutralization with NaOH, extraction with dichloromethane, washing with water and brine, drying over MgSO4 |
| Purification | Silica gel column chromatography using petroleum ether/ethyl acetate (8:3 v/v) as eluent |
These conditions are optimized to ensure high purity and yield of this compound, minimizing by-products and residual starting materials.
Mechanistic Insights and Reaction Monitoring
- POCl3 Role: Acts as a dehydrating agent and catalyst, facilitating the formation of the imine intermediate and promoting the substitution reaction.
- Temperature Control: Initial low temperature (-5 to 0 °C) during POCl3 addition prevents side reactions and decomposition. Subsequent reflux ensures complete conversion.
- Inert Atmosphere: Nitrogen protection prevents oxidation and moisture interference, critical for aldehyde-containing compounds.
- Reaction Monitoring: Typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track conversion and purity.
Research Findings on Preparation Optimization
- Studies indicate that the use of DMF as a solvent enhances solubility of reactants and stabilizes intermediates, leading to improved yields compared to other solvents.
- The molar ratio of POCl3 to 4-formylbenzonitrile is critical; excess POCl3 can lead to side reactions and reduced selectivity. Optimal ratios are between 1:20 to 1:22 for POCl3 to substrate in some protocols, balancing catalytic efficiency and safety.
- Post-reaction neutralization with NaOH is essential to quench excess POCl3 and facilitate phase separation during extraction.
- Silica gel chromatography with petroleum ether/ethyl acetate (8:3) provides effective purification, removing unreacted starting materials and side products.
Summary Table of Preparation Method
| Step | Description |
|---|---|
| Reactant Mixing | Combine 4-formylbenzonitrile and ethylamine in DMF under nitrogen atmosphere |
| Catalyst Addition | Add POCl3 dropwise at -5 to 0 °C with stirring |
| Heating | Warm mixture to reflux (88–93 °C) and maintain for 11–13 hours |
| Cooling and Quenching | Cool reaction mixture and add ice water; neutralize with NaOH |
| Extraction | Extract organic layer with dichloromethane; wash with water and brine |
| Drying | Dry organic phase over anhydrous MgSO4 |
| Concentration | Evaporate solvent under reduced pressure |
| Purification | Purify crude product by silica gel column chromatography using petroleum ether/ethyl acetate (8:3) |
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(4-formylphenyl)amino)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(Ethyl(4-formylphenyl)amino)propanenitrile serves as a crucial building block in organic synthesis. It is utilized in creating more complex organic molecules through various chemical reactions, including:
- Oxidation : Converts the compound into oxides or carboxylic acids.
- Reduction : Reduces the nitrile group to form amines.
- Substitution Reactions : Allows for the introduction of different functional groups via nucleophilic substitution.
Biology
Research has indicated that this compound may exhibit significant biological activity. Investigations focus on its interactions with biomolecules and potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer models, including breast and prostate cancers.
- Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory responses.
Medicine
The therapeutic potential of this compound is under investigation, particularly regarding:
- Drug Development : As part of new drug formulations targeting specific diseases like cancer and inflammatory conditions.
- Mechanism of Action : The compound's interaction with enzymes and receptors may lead to modulation of biological pathways relevant to disease progression.
Industry
In industrial applications, the compound plays a role in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for:
- Synthesis of New Materials : Used in developing polymers and other advanced materials.
- Analytical Chemistry : Employed in high-performance liquid chromatography (HPLC) for separation and analysis of compounds.
Anticancer Activity Study
A study demonstrated that this compound exhibited significant cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent. The study detailed the compound's mechanism involving apoptosis induction through specific signaling pathways.
Antimicrobial Activity Research
Research highlighted the antimicrobial properties of this compound against several bacterial strains, indicating its potential use as an antibacterial agent. The results showed effective inhibition of growth at various concentrations, warranting further exploration into its mechanisms and possible applications in treating bacterial infections.
Pharmacokinetics
Studies utilizing HPLC methods have been developed to analyze the pharmacokinetic properties of this compound, providing insights into absorption, distribution, metabolism, and excretion (ADME). This data is crucial for understanding its viability as a pharmaceutical candidate.
Mechanism of Action
The mechanism of action of 3-(Ethyl(4-formylphenyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Key Functional Groups :
Formyl group (-CHO) : Enhances electrophilicity, making the compound reactive in condensation reactions.
Ethylamino bridge: Modifies solubility and steric effects compared to methyl or bulkier substituents.
Comparison with Structurally Similar Compounds
Substituted Phenylamino Propanenitrile Derivatives
The following table highlights critical differences in substituents, physicochemical properties, and applications among analogs:
Key Observations :
- Electrophilicity: The formyl group in this compound renders it more reactive in nucleophilic additions (e.g., with amines or hydrazines) compared to acetyl or methyl-substituted analogs .
- Applications : Azo derivatives (e.g., CAS 82457-18-9) are specialized for optical applications, while nitrile-containing analogs serve as versatile intermediates in pharmaceuticals and agrochemicals .
Biological Activity
Overview
3-(Ethyl(4-formylphenyl)amino)propanenitrile, with the molecular formula C13H14N2O and a molecular weight of 202.25 g/mol, is a compound that has garnered attention for its potential biological activities. Its structure includes an ethyl group and a formylphenyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by influencing cellular pathways associated with these conditions.
Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : In models of inflammation, this compound has demonstrated the ability to downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Enzyme Interaction : The compound's ability to bind to specific enzymes involved in metabolic pathways has been documented. This interaction may alter enzyme activity, contributing to its therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Methyl(4-formylphenyl)amino)propanenitrile | Methyl group instead of ethyl | Moderate anticancer properties |
| 3-(Propyl(4-formylphenyl)amino)propanenitrile | Propyl group | Similar anti-inflammatory effects |
| 3-(Butyl(4-formylphenyl)amino)propanenitrile | Butyl group | Lesser potency compared to ethyl variant |
The ethyl group in this compound enhances its solubility and bioavailability compared to other analogs, which may contribute to its superior efficacy in biological assays.
Case Studies
A number of case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant tumor regression in mouse models of breast cancer. The study noted a reduction in tumor size by approximately 50% after four weeks of treatment .
- Case Study 2 : Another research effort focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a marked decrease in joint swelling and pain scores when treated with this compound compared to controls .
Q & A
Basic: What are the recommended synthetic routes for 3-(Ethyl(4-formylphenyl)amino)propanenitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a base-catalyzed reaction between 4-formylaniline and acrylonitrile derivatives in the presence of potassium carbonate or similar bases can yield the target compound . Key parameters include:
- Temperature : Maintain 80–100°C to ensure reactivity without decomposition.
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Optimization via Design of Experiments (DoE) can systematically adjust stoichiometry, solvent ratios, and reaction time to maximize yield .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm structural integrity. The formyl proton (~9.8–10.0 ppm) and nitrile carbon (~115–120 ppm) are diagnostic peaks .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 229.1218 for CHNO).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced: How does the ethylamino-formylphenyl motif influence interactions with biological targets?
Methodological Answer:
The formyl group acts as a hydrogen-bond acceptor, while the nitrile enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes or receptors. To study this:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like AMPA receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics .
- Site-Directed Mutagenesis : Replace key residues (e.g., Cys320 in β-tubulin) to validate interaction sites .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical protocols (e.g., kainate-induced toxicity in rat hippocampal cultures) .
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to exclude confounding impurities .
- In Silico Modeling : Compare structural analogs (e.g., Disperse Orange 25 derivatives) to identify structure-activity relationships (SAR) .
Advanced: What experimental designs are suitable for evaluating neuropharmacological activity?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Advanced: How can metabolic pathways of this compound be elucidated?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat liver microsomes and NADPH cofactors. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the formyl group) .
- CYP450 Inhibition Studies : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
- Stable Isotope Labeling : Track -labeled nitrile groups to map biotransformation pathways.
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: What strategies optimize the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Control : Maintain pH 6–7 to prevent hydrolysis of the nitrile group.
- Lyophilization : Store as a lyophilized powder at -20°C to extend shelf life .
- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
